

3-(Chloromethyl)piperidine hydrochloride molecular structure

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Compound of Interest

Compound Name:	3-(Chloromethyl)piperidine hydrochloride
CAS No.:	3947-52-2
Cat. No.:	B1509368

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An In-depth Technical Guide to the Molecular Structure and Application of **3-(Chloromethyl)piperidine Hydrochloride**

This guide provides a comprehensive technical overview of **3-(Chloromethyl)piperidine hydrochloride**, a pivotal heterocyclic building block in modern drug discovery and development. We will move beyond a superficial description to deliver an in-depth analysis of its molecular architecture, the rationale behind its synthetic pathways, and the sophisticated spectroscopic techniques used for its definitive characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile intermediate.

Core Molecular Structure and Physicochemical Properties

3-(Chloromethyl)piperidine hydrochloride is the salt form of a substituted piperidine. The core structure consists of a saturated six-membered heterocycle containing a nitrogen atom (the piperidine ring). A chloromethyl (-CH₂Cl) group is attached to the carbon at the 3-position.

The hydrochloride salt form protonates the ring's nitrogen, forming a piperidinium cation, which enhances the compound's stability and solubility in polar solvents.

The carbon at the 3-position is a stereocenter, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. This chirality is a critical consideration in pharmaceutical development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Diagram 1: Chemical Structure of **3-(Chloromethyl)piperidine Hydrochloride**

Caption: Structure showing the piperidinium ring and counter-ion.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	62638-01-1	
Molecular Formula	C ₆ H ₁₂ ClN • HCl or C ₆ H ₁₃ Cl ₂ N	
Molecular Weight	170.08 g/mol	
Melting Point	175-180 °C	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water and methanol.	

Synthesis and Mechanistic Rationale

The most common and industrially scalable synthesis of **3-(Chloromethyl)piperidine hydrochloride** involves the chlorination of 3-piperidinemethanol. The choice of chlorinating agent is critical and is typically thionyl chloride (SOCl₂).

Expertise & Causality: Why thionyl chloride?

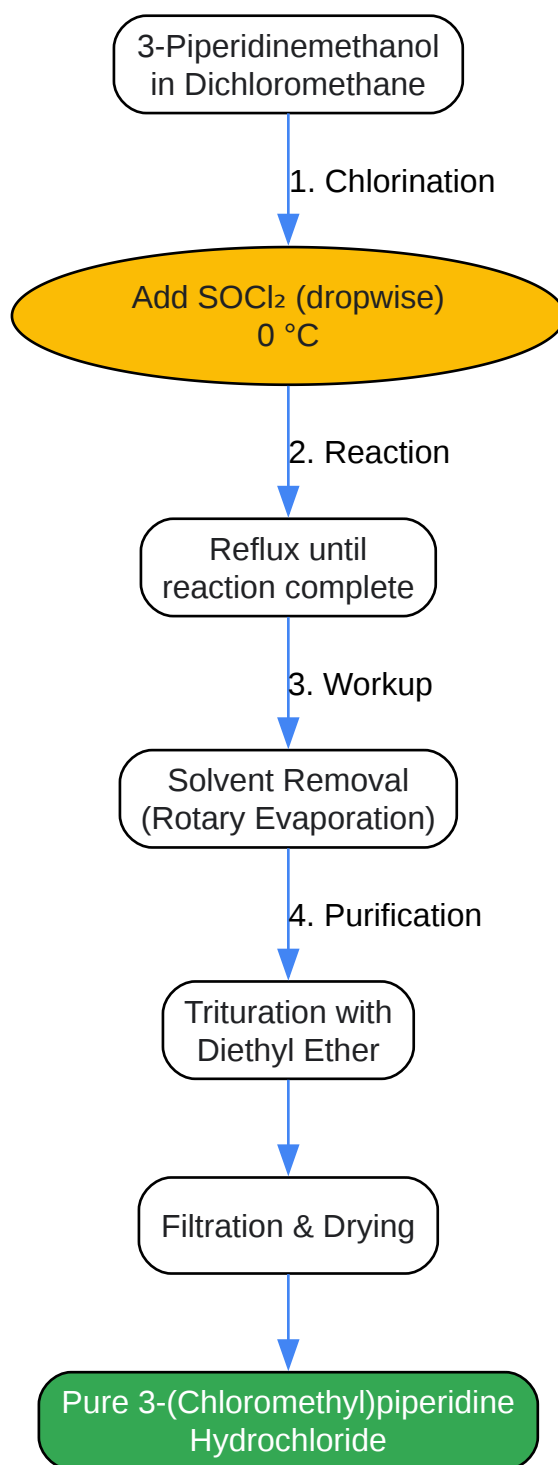
- **High Reactivity:** It readily converts the primary alcohol into a chlorosulfite ester intermediate, which is highly susceptible to nucleophilic attack.

- **Irreversible Reaction:** The byproducts of the reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high yield in an irreversible manner.
- **In-situ Salt Formation:** The HCl gas produced protonates the basic piperidine nitrogen, directly forming the desired hydrochloride salt and simplifying the workup process.

Experimental Protocol: Synthesis via Thionyl Chloride

- **Reaction Setup:** A solution of 3-piperidinemethanol is prepared in an appropriate aprotic solvent (e.g., dichloromethane) in a flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂). The flask is cooled in an ice bath.
- **Reagent Addition:** Thionyl chloride (SOCl₂) is added dropwise to the cooled solution. **Causality:** This slow, cooled addition is crucial to control the highly exothermic reaction and prevent unwanted side reactions.
- **Reaction Progression:** After addition, the mixture is allowed to warm to room temperature and then gently refluxed. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup and Isolation:** The solvent is removed under reduced pressure. The resulting solid residue is triturated with a non-polar solvent like diethyl ether or hexane to wash away any unreacted thionyl chloride and byproducts, yielding the crude product.
- **Purification:** The crude solid is recrystallized from a suitable solvent system (e.g., methanol/ether) to afford pure **3-(Chloromethyl)piperidine hydrochloride** as a crystalline solid.

Diagram 2: Synthetic Workflow from 3-Piperidinemethanol



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Caption: Key steps in the synthesis of the target compound.

Structural Elucidation via Spectroscopy

Definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

A. ^1H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the electronic environment, connectivity, and stereochemical relationships of hydrogen atoms.

- **Trustworthiness:** The predicted spectrum must be self-validating. For instance, the integration of the signals must correspond to the number of protons, and the splitting patterns must align with the number of adjacent protons as predicted by the $n+1$ rule.

Table 2: Predicted ^1H NMR Spectral Data (in D_2O)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.6-3.8	Doublet of Doublets (dd)	2H	-CH ₂ Cl	These two protons are diastereotopic due to the adjacent chiral center. They couple with each other (geminal coupling) and with the proton at C3, resulting in a complex multiplet, often appearing as a dd.
~3.0-3.5	Multiplet	2H	-CH ₂ N ⁺ H ₂ - (at C2 & C6, axial/equatorial)	Protons adjacent to the electron-withdrawing ammonium nitrogen are deshielded and shifted downfield. The complex multiplicity arises from coupling with multiple neighboring protons.
~1.5-2.2	Multiplet	5H	Ring protons (-CH ₂ - at C4, C5 and -CH- at C3)	These are the remaining aliphatic protons of the piperidine ring, which overlap in a

complex multiplet
region.

B. ^{13}C NMR Spectroscopy

Carbon NMR spectroscopy identifies the number of unique carbon environments in the molecule.

Table 3: Predicted ^{13}C NMR Spectral Data (in D_2O)

Chemical Shift (δ , ppm)	Assignment	Rationale
~45-50	$-\text{CH}_2\text{Cl}$	The carbon attached to the electronegative chlorine atom is significantly deshielded.
~40-55	$-\text{CH}_2\text{N}^+\text{H}_2-$ (C2 & C6)	Carbons adjacent to the protonated nitrogen are shifted downfield.
~20-40	$-\text{CH}-$ (C3) & $-\text{CH}_2-$ (C4, C5)	These are the remaining upfield aliphatic carbons of the ring.

C. FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3000 (broad)	N ⁺ -H stretch	Secondary ammonium salt
2850-2950	C-H stretch	Aliphatic CH ₂ and CH
1400-1480	C-H bend	Aliphatic CH ₂ and CH
650-750	C-Cl stretch	Alkyl chloride

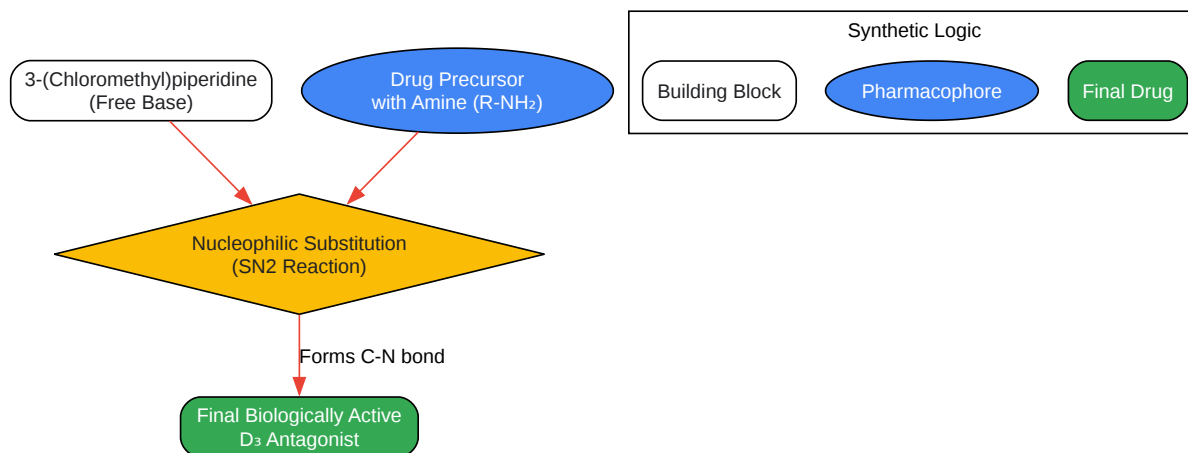
Role in Medicinal Chemistry: A Scaffold for Innovation

3-(Chloromethyl)piperidine is not an end product but a highly valuable starting material. The chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of the piperidine moiety into larger, more complex molecules.

Application Example: Synthesis of a Dopamine D₃ Receptor Antagonist

Several patented compounds targeting the dopamine D₃ receptor, implicated in conditions like schizophrenia and substance abuse, utilize this scaffold. The synthesis often involves the N-alkylation of a primary or secondary amine with 3-(Chloromethyl)piperidine.

Diagram 3: Application in Drug Synthesis



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Caption: Role as an electrophile in coupling reactions.

Safety and Handling

As a reactive alkylating agent and hydrochloride salt, **3-(Chloromethyl)piperidine hydrochloride** must be handled with appropriate care.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-(Chloromethyl)piperidine hydrochloride is more than a simple chemical. Its true value lies in its structural features: a chiral center, a reactive electrophilic site, and a robust heterocyclic core. A thorough understanding of its synthesis, the rationale behind the chosen reagents, and

the precise spectroscopic signals it produces is fundamental for any scientist aiming to leverage this compound in the complex, multi-step syntheses required for modern drug discovery. This guide provides the foundational knowledge and practical insights necessary for its effective and safe utilization in the laboratory.

References

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